2-Chloro-4,6-difluoropyrimidine
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Overview
Description
2-Chloro-4,6-difluoropyrimidine is an organic compound with the molecular formula C4HClF2N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-difluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with potassium fluoride in the presence of a catalytic amount of dicyclohexano-18-crown-6 in tetraglyme . This reaction facilitates the substitution of chlorine atoms with fluorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-difluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of triphenylphosphine and a base like potassium carbonate, are typical.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
2-Chloro-4,6-difluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) . These interactions can lead to the modulation of gene expression and cellular responses, making the compound valuable in therapeutic research.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoropyrimidine: Lacks the chlorine atom at position 2, resulting in different reactivity and applications.
2-Chloro-4,6-dimethoxypyrimidine: Contains methoxy groups instead of fluorine atoms, leading to distinct chemical properties and uses.
2,4-Dichloropyrimidine: Contains chlorine atoms at positions 2 and 4, making it a precursor for the synthesis of 2-Chloro-4,6-difluoropyrimidine.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart specific electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
2-chloro-4,6-difluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF2N2/c5-4-8-2(6)1-3(7)9-4/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPFNMXTAGSTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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